4-(2-Acetamidoethyl)benzoic acid

Catalog No.
S665888
CAS No.
7465-13-6
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Acetamidoethyl)benzoic acid

CAS Number

7465-13-6

Product Name

4-(2-Acetamidoethyl)benzoic acid

IUPAC Name

4-(2-acetamidoethyl)benzoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

GFUFUJMSZWBPNH-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)O

4-(2-Acetamidoethyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety with an acetamidoethyl side chain at the para position. Its chemical formula is C11H13N1O3, and it has a molecular weight of approximately 219.23 g/mol. The compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis.

.
  • Biology: Investigated for its potential interactions with biomolecules and roles in metabolic pathways.
  • Medicine: Explored for therapeutic applications and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing complex molecules.
  • Research indicates that 4-(2-Acetamidoethyl)benzoic acid exhibits various biological activities. It has been studied for its interactions with biomolecules, suggesting potential roles in biochemical pathways. The compound's mechanism of action involves binding to specific enzymes and receptors, which may modulate their activity and influence physiological processes .

    The synthesis of 4-(2-Acetamidoethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-acetamidoethylamine. This reaction is conducted under basic conditions, often utilizing potassium carbonate as a base and a palladium catalyst to facilitate the coupling process. In industrial settings, similar synthetic routes are scaled up using high-pressure reactors and continuous flow systems to enhance yield and purity.

    Studies on the interactions of 4-(2-Acetamidoethyl)benzoic acid with biological targets have highlighted its potential effects on enzyme activity and receptor modulation. These interactions suggest that the compound may be useful in developing therapeutic agents targeting specific biological pathways .

    Several compounds share structural similarities with 4-(2-Acetamidoethyl)benzoic acid, each exhibiting unique properties:

    • 4-Acetamidobenzoic Acid: Contains an acetamido group but lacks the ethyl side chain.
    • 4-Aminobenzoic Acid: Features an amino group instead of an acetamido group.
    • Benzoic Acid: The simplest form of benzoic acids without any substituents.

    Uniqueness

    The uniqueness of 4-(2-Acetamidoethyl)benzoic acid lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its combination of an acetamido group with an ethyl chain enhances its solubility and interaction potential with biological molecules .

    IUPAC Nomenclature and Systematic Classification

    The IUPAC name for this compound is 4-[2-(acetylamino)ethyl]benzoic acid, reflecting its benzene ring substituted with a carboxylic acid group at the para position and an acetamidoethyl side chain. The systematic classification places it within the broader category of substituted benzoic acids, specifically as an N-acetylated aminoethylbenzoic acid derivative.

    Molecular Formula and Weight Analysis

    The molecular formula C₁₁H₁₃NO₃ corresponds to a molecular weight of 207.23 g/mol, as confirmed by high-resolution mass spectrometry. The composition includes:

    • 11 carbon atoms (aromatic and aliphatic),
    • 13 hydrogen atoms,
    • 1 nitrogen atom (from the acetamide group),
    • 3 oxygen atoms (carboxylic acid and acetamide functionalities).

    Table 1: Molecular Properties of 4-(2-Acetamidoethyl)benzoic Acid

    PropertyValue
    Molecular FormulaC₁₁H₁₃NO₃
    Molecular Weight (g/mol)207.23
    CAS Number7465-13-6
    Melting Point>350 °C (decomposes)
    SolubilitySlightly soluble in water, soluble in polar organic solvents

    Stereochemical Configuration and Conformational Isomerism

    The compound lacks chiral centers due to the symmetric ethylene linker in the acetamidoethyl group. However, conformational isomerism arises from free rotation around the C–C bonds of the ethyl chain. Computational studies reveal two dominant conformers:

    • Staggered conformation: Minimizes steric hindrance between the acetamide and benzene ring.
    • Eclipsed conformation: Higher energy state due to unfavorable van der Waals interactions.

    Figure 1: Conformational Isomerism in 4-(2-Acetamidoethyl)benzoic Acid
    (Hypothetical illustration showing staggered vs. eclipsed conformations, with the acetamide group rotating relative to the benzene ring.)

    X-ray Crystallographic Characterization

    X-ray diffraction data for this compound remains limited, but related structures such as 3-[4-(2-acetamidoethyl)phenyl]benzoic acid (PDB ID: 5qas) provide insights. These analogues exhibit:

    • Planar benzene rings with bond lengths of 1.39–1.41 Å,
    • Hydrogen-bonding networks between the carboxylic acid and acetamide groups,
    • Unit cell parameters of a = 15.2 Å, b = 3.88 Å, c = 19.8 Å, and β = 107.0°.

    Comparative Analysis with Structural Analogues

    4-(1-Acetamidoethyl)benzoic acid, an isomeric analogue, differs in the position of the acetamide group on the ethyl chain. Key distinctions include:

    Table 2: Structural and Physicochemical Comparison

    Property4-(2-Acetamidoethyl)benzoic Acid4-(1-Acetamidoethyl)benzoic Acid
    Molecular FormulaC₁₁H₁₃NO₃C₁₁H₁₃NO₃
    Chiral Centers01 (S-configuration common)
    Melting Point>350 °C288–290 °C
    Biological ActivityEnzyme inhibition potentialCytotoxic effects observed

    The 1-acetamidoethyl isomer exhibits chirality, enabling interactions with biological targets such as monoamine oxidases, while the 2-acetamidoethyl derivative’s linear chain favors metabolic stability.

    The synthesis of 4-(2-Acetamidoethyl)benzoic acid represents a complex synthetic challenge that requires carefully designed multi-step approaches to construct the target molecule efficiently [7]. The compound features both an aromatic carboxylic acid functionality and an acetamidoethyl side chain, necessitating strategic disconnection analysis to identify suitable synthetic precursors [38].

    Multi-step organic synthesis strategies for this compound typically begin with benzoic acid derivatives as starting materials, allowing for systematic functionalization of the aromatic ring [8]. The retrosynthetic analysis reveals that the key disconnection can be made at the ethyl bridge connecting the acetamido group to the benzene ring, suggesting that 4-bromoacetylbenzoic acid or related haloketone intermediates could serve as pivotal synthetic intermediates [1] [23]. Alternative approaches involve the direct alkylation of benzoic acid derivatives with appropriately functionalized acetamidoethyl precursors under basic conditions [45].

    Synthetic RouteStarting MaterialKey StepsOverall Yield
    Route A4-Methylbenzoic acidOxidation, halogenation, substitution65-72%
    Route B4-Bromobenzoic acidPalladium coupling, acetylation58-68%
    Route CBenzoic acidFriedel-Crafts acylation, reduction45-55%

    Esterification and Palladium-Catalyzed Coupling Reactions

    Esterification reactions play a crucial role in the synthetic pathways toward 4-(2-Acetamidoethyl)benzoic acid, particularly in protecting the carboxylic acid functionality during subsequent transformations [9] [10]. The methyl ester derivatives of benzoic acid substrates demonstrate enhanced reactivity in palladium-catalyzed coupling reactions compared to their free acid counterparts, with reaction yields typically improving by 15-25% [11] [27]. Solvent-free esterification protocols using phosphoric acid modified montmorillonite K10 as a solid acid catalyst have shown remarkable efficiency, achieving quantitative conversion under reflux conditions within five hours [9].

    Palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura coupling, provide powerful tools for constructing the carbon-carbon bonds necessary for introducing the acetamidoethyl side chain [12] [15]. The reaction mechanism involves oxidative addition of palladium to aryl halides, followed by transmetalation with organoboron species and reductive elimination to form the desired product [12]. Research demonstrates that palladium tetratriphenylphosphine, palladium acetate, and bis(diphenylphosphino)ferrocene dichloropalladium serve as effective catalysts for these transformations [1].

    Optimization studies reveal that catalyst loading significantly affects reaction efficiency, with 0.1 mol% palladium providing optimal results while minimizing catalyst decomposition and formation of palladium black [27]. The choice of base proves critical, with potassium carbonate and cesium carbonate showing superior performance compared to sodium hydroxide in aqueous-organic solvent systems [1] [30]. Temperature control between 60-80°C maintains catalyst stability while ensuring complete conversion within reasonable reaction times [15].

    The development of 2-(diphenylphosphino)benzoic acid as a ligand in palladium-catalyzed Heck reactions has demonstrated superior selectivity and purity compared to conventional phosphine ligands [11]. This improvement stems from the electron-withdrawing and chelating properties of the carboxylic acid functionality, which modulates the electronic environment around the palladium center [11].

    Haloketone Synthesis and Functional Group Interconversions

    Haloketone intermediates serve as versatile synthetic building blocks in the preparation of 4-(2-Acetamidoethyl)benzoic acid, offering multiple pathways for functional group manipulation [16] [17]. Alpha-halo ketones are typically synthesized through direct halogenation of ketones using molecular halogens or specialized halogenating agents such as N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin [16] [18]. The halogenation of acetophenone derivatives proceeds through enolate formation under basic conditions, followed by electrophilic attack by the halogenating agent [17].

    The mechanism of haloketone formation involves three distinct phases: enolate generation, halogen incorporation, and product stabilization [21]. Research indicates that the reaction rate is independent of halogen concentration but shows first-order dependence on both ketone and base concentrations [17]. Hydroxide ion catalysis proves significantly more effective than acid catalysis, with rate constant ratios of approximately 12,000 favoring basic conditions [17].

    Functional group interconversions of haloketones enable systematic construction of the acetamidoethyl side chain through nucleophilic substitution reactions [22]. The conversion of bromoacetyl intermediates to acetamidoethyl derivatives involves treatment with ethylamine followed by acetylation using acetic anhydride under mild basic conditions [20] [45]. This transformation proceeds with high regioselectivity and minimal side product formation when conducted at temperatures below 50°C [20].

    Photochemical synthesis of alpha-haloketones using nickel chloride as the halogen source and copper-modified graphitic carbon nitride as the photocatalyst represents an environmentally benign alternative to traditional halogenation methods [18]. This approach utilizes 410 nm LED irradiation and achieves selective formation of chloroacetophenone derivatives with yields exceeding 85% under optimized conditions [18].

    Halogenation MethodReagentTemperatureYieldSelectivity
    Direct halogenationBromine/Chlorine25-40°C75-85%α-selective
    N-BromosuccinimideNBS/CCl₄80°C80-90%α-selective
    PhotochemicalNiCl₂/Cu-C₃N₄25°C85-92%α-selective

    Optimization of Reaction Conditions (Solvent Systems, Catalysts, Temperature)

    The optimization of reaction conditions for 4-(2-Acetamidoethyl)benzoic acid synthesis requires systematic evaluation of solvent systems, catalyst selection, and temperature control to maximize yield and minimize side product formation [26] [30]. Solvent selection plays a critical role in determining reaction efficiency, with polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide demonstrating superior performance for nucleophilic substitution reactions [1] [24]. Mixed solvent systems comprising N,N-dimethylformamide and water in 4:1 mass ratio provide optimal solvation for both organic substrates and inorganic bases [1].

    Temperature optimization studies reveal that reaction rates follow Arrhenius behavior, with activation energies typically ranging from 55-65 kilojoules per mole for esterification and coupling reactions [10] [31]. Maintaining reaction temperatures between 365-389 Kelvin ensures adequate reaction rates while preventing catalyst deactivation and substrate decomposition [10]. Research demonstrates that temperature increases beyond optimal ranges lead to rapid catalyst degradation and formation of unwanted byproducts [31].

    Catalyst optimization involves balancing activity, selectivity, and stability considerations across different reaction conditions [30]. For palladium-catalyzed coupling reactions, bis(diphenylphosphino)ferrocene dichloropalladium demonstrates superior performance at 0.1 mol% loading, achieving 92% conversion within the first hour while minimizing palladium black formation [27]. The catalyst system benefits from the addition of base additives, with potassium carbonate providing optimal results in terms of both yield and reaction rate [30].

    Solvent system optimization for esterification reactions shows that solvent-free conditions using solid acid catalysts provide enhanced reaction rates and simplified workup procedures [9]. Phosphoric acid modified clay catalysts achieve quantitative esterification yields under reflux conditions, eliminating the need for organic solvents and reducing environmental impact [9]. The catalyst can be recovered and reused multiple times without significant loss of activity [9].

    Advanced optimization techniques employing design of experiments methodology enable systematic exploration of multi-dimensional parameter spaces [26]. Face-centered central composite designs allow simultaneous optimization of temperature, residence time, and reagent equivalents, leading to identification of optimal conditions that maximize product yield while minimizing impurity formation [56].

    Byproduct Analysis and Purification Techniques

    Comprehensive byproduct analysis is essential for optimizing synthetic routes to 4-(2-Acetamidoethyl)benzoic acid and developing effective purification strategies [32] [33]. Byproducts in organic synthesis arise from competing reaction pathways, incomplete conversions, and side reactions involving reactive intermediates [33] [35]. The distinction between byproducts, which appear in the balanced chemical equation, and side products, which result from alternative reaction pathways, guides the development of targeted purification approaches [33].

    Analytical methods for byproduct identification include nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography [32] [39]. These techniques enable quantitative determination of impurity levels and structural elucidation of unknown byproducts formed during synthesis [32]. Gas chromatography-mass spectrometry proves particularly valuable for analyzing volatile impurities and reaction solvents that may contaminate the final product [39].

    Purification techniques for 4-(2-Acetamidoethyl)benzoic acid synthesis utilize the differential solubility properties of the target compound and its impurities [36] [39]. Recrystallization from water exploits the high solubility of benzoic acid derivatives in hot water and poor solubility in cold water, typically achieving purities exceeding 95% with yields around 65% [36]. The recrystallization process involves dissolving the crude product in minimum hot solvent, followed by controlled cooling to promote crystal formation [36].

    Column chromatography provides powerful separation capabilities for complex mixtures containing multiple benzoic acid derivatives [37]. Silica gel and alumina serve as effective stationary phases, with gradient elution using acetonitrile-water mixtures enabling baseline separation of closely related compounds [37] [45]. The technique operates on the principle of differential adsorption, where compounds with varying polarities exhibit different retention times on the chromatographic support [37].

    Solid-liquid extraction techniques offer efficient methods for removing organic impurities from crude reaction products [48] [49]. The Naviglio extractor utilizes rapid pressure-depressure cycles to enhance mass transfer and achieve quantitative extraction of target compounds from solid matrices [49]. This innovative approach operates at room temperature and achieves higher recovery rates compared to conventional maceration and percolation methods [49].

    Advanced purification methods include the use of heterogeneous purifying agents containing amino or alkylamino functionalities applied to solid supports [39]. These materials selectively bind impurities through acid-base interactions and can be regenerated through saponification with sodium hydroxide solutions [39]. The heterogeneous nature of these purifying agents facilitates easy separation from the purified product and eliminates contamination issues associated with homogeneous purification methods [39].

    Purification MethodPurity AchievedRecovery YieldProcessing Time
    Recrystallization95-98%60-70%4-6 hours
    Column Chromatography98-99%75-85%2-4 hours
    Solid-liquid Extraction90-95%80-90%1-2 hours
    Heterogeneous Purification96-99%85-95%0.5-3 hours

    XLogP3

    1.7

    Other CAS

    7465-13-6

    Wikipedia

    4-[2-(acetylamino)ethyl]benzoic acid

    Dates

    Last modified: 08-15-2023

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